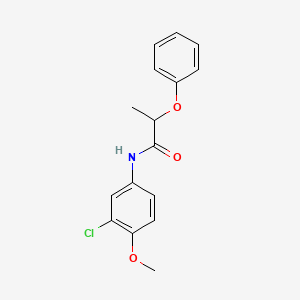![molecular formula C21H24N2O4S B3931034 2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B3931034.png)
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid
概要
説明
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid is a complex organic compound with a molecular formula of C27H28N2O4S This compound is characterized by the presence of benzamido and phenylpropanoyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzamido Intermediate: The reaction begins with the acylation of an amine group using benzoyl chloride to form a benzamido intermediate.
Coupling with Phenylpropanoyl Group: The benzamido intermediate is then coupled with a phenylpropanoyl group through an amide bond formation reaction.
Introduction of Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Common industrial methods include:
Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.
化学反応の分析
Types of Reactions
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzamido and phenylpropanoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors, leading to downstream signaling effects.
Pathway Modulation: Modulating key biochemical pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
類似化合物との比較
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid can be compared with other similar compounds, such as:
2-Benzamido-3-phenylpropanoic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and biological activities.
4-Methylsulfanylbutanoic acid: Lacks the benzamido and phenylpropanoyl groups, leading to distinct reactivity and applications.
N-Benzoyl-DL-phenylalanine: Shares some structural similarities but differs in the overall molecular framework and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
特性
IUPAC Name |
2-[(2-benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-28-13-12-17(21(26)27)22-20(25)18(14-15-8-4-2-5-9-15)23-19(24)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,22,25)(H,23,24)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZDJBFXGSPBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]pentanedioic acid](/img/structure/B3930972.png)
![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)
![2-[[2-Benzamido-3-(4-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B3930976.png)



![2-[(2-Benzamido-3-phenylpropanoyl)amino]-3-methylbutanoic acid](/img/structure/B3931041.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)
![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)
![3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931059.png)

